AC-Leu-NH2

Thermodynamics Calorimetry Protein Folding Models

AC-Leu-NH2 (N-acetyl-L-leucine amide, NALA) is a chiral, N-terminal- and C-terminal-protected amino acid derivative that serves as a neutral, amphiphilic model peptide for fundamental biophysical and analytical investigations. Unlike zwitterionic free amino acids, NALA lacks titratable α-amino and α-carboxyl groups, mimicking peptide-bond environments in polypeptides and making it a standard for calorimetric, spectroscopic, hydration, and chromatographic studies.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 28529-34-2
Cat. No. B556393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Leu-NH2
CAS28529-34-2
SynonymsAC-LEU-NH2; 28529-34-2; (2S)-2-acetamido-4-methylpentanamide; 30130-37-1; Acetyl-L-leucineamide; N-Acetyl-D-leucineamide; AC1Q1OAI; N-acetyl-L-leucineamide; N-Acetyl-D-leucineamide; AC1L3G9A; Nalpha-Acetyl-L-leucinamide; SCHEMBL7669779; MolPort-001-833-353; ZINC399348; 16624-68-3; 6095AH; AKOS024337851; AK187104; OR228954; K-7255; PENTANAMIDE,2-(ACETYLAMINO)-4-METHYL-,(2R)-
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C
InChIInChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
InChIKeyPHPXQAHAQREGGN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Leu-NH2 (CAS 28529-34-2) Procurement-Grade Characterization for Research and Analytical Selection


AC-Leu-NH2 (N-acetyl-L-leucine amide, NALA) is a chiral, N-terminal- and C-terminal-protected amino acid derivative that serves as a neutral, amphiphilic model peptide for fundamental biophysical and analytical investigations [1]. Unlike zwitterionic free amino acids, NALA lacks titratable α-amino and α-carboxyl groups, mimicking peptide-bond environments in polypeptides and making it a standard for calorimetric, spectroscopic, hydration, and chromatographic studies [2]. Commercial lots are typically ≥99% pure (TLC), supplied as a white crystalline powder with a defined melting point, optical rotation, and storage specification .

Why AC-Leu-NH2 Cannot Be Interchanged with Other N-Acetyl Amino Acid Amides in Physicochemical and Bioanalytical Protocols


In-class N-acetyl amino acid amides are not interchangeable as model peptides or analytical standards. The side-chain identity critically governs fundamental thermodynamic, hydration, and recognition properties: the crystalline heat capacity of N-acetyl-L-leucine amide (262.6 J·K⁻¹·mol⁻¹ at 298.15 K) exceeds that of the glycine analogue by 72%, and its fusion enthalpy differs by up to 2.5-fold from valine or isoleucine members [1]. Equally important, NALA's amphiphilic isobutyl side chain produces a unique THz absorption signature—a decrease below 1.5 THz with a concentration turning point near 0.75 M—that is not observed with the hydrophilic homologue NAGA, precluding its substitution in hydration studies [2]. A biological property (mTOR-pathway inhibition) further distinguishes NALA from shorter-chain congeners that lack the leucine side chain required for this recognition event [3].

Quantitative Differentiation Evidence for AC-Leu-NH2 Against In-Class N-Acetyl Amino Acid Amide Comparators


Crystalline Heat Capacity at 298.15 K: Highest Among Five N-Acetyl Amino Acid Amides

N-acetyl-L-leucine amide exhibits the highest standard molar heat capacity (C°p,m) of any member of the N-acetyl amino acid amide series measured at 298.15 K. The value of 262.6 J·K⁻¹·mol⁻¹ is 3.0% higher than the isoleucine analog, 15.3% higher than the valine analog, 44.9% higher than the alanine analog, and 71.6% higher than the glycine analog [1]. This elevated heat capacity reflects the larger number of low-frequency vibrational modes contributed by the isobutyl side chain, providing a quantifiable metric for validating force-field parameters in molecular simulations [1].

Thermodynamics Calorimetry Protein Folding Models

Fusion Thermodynamics: NALA Fuses at a Lower Temperature and Enthalpy than Valine or Isoleucine Congeners

N-acetyl-L-leucine amide (NALA) fuses at 406.6 ± 0.7 K (phase α) with ΔfusH = 21.8 ± 0.7 kJ·mol⁻¹, values significantly lower than those of the valine and isoleucine counterparts: NAVA fuses at 510.1 ± 1.5 K (ΔfusH = 40.8 ± 2.0 kJ·mol⁻¹) and NAIA at 526.5 ± 1.5 K (ΔfusH = 46.2 ± 2.0 kJ·mol⁻¹) [1]. NALA's fusion temperature is 103.5 K lower than NAVA and 119.9 K lower than NAIA, while its fusion enthalpy is roughly half that of either congener. This behavior is attributed to weaker intermolecular hydrogen bonding in the NALA crystal lattice relative to the more compact packing of branched-chain analogs, enabling lower-temperature melting without thermal degradation [1]. The decomposition temperature of NALA (510 K) is comparable to NAVA (510 K) and NAIA (512 K), indicating that the earlier melting does not compromise thermal stability [1].

Phase Behavior Thermal Analysis Polymorphism

Amphiphilic Hydration Signature Distinguished from Hydrophilic NAGA by THz Spectroscopy

THz absorption spectroscopy of aqueous N-acetyl-L-leucine amide (NALA) reveals a concentration-dependent decrease in absorption below 1.5 THz and a nonlinear turning point at ~0.75 M (≈65 water molecules per solute), indicating that the first hydration shell remains intact up to this concentration [1]. In contrast, the hydrophilic counterpart N-acetyl glycine amide (NAGA) shows positive, linearly increasing absorption across the same spectral range, reflecting seamless integration into the water hydrogen-bond network rather than perturbation [1]. This qualitative divergence—hydrophobic hydration shell formation versus hydrophilic solvation—makes NALA the preferred hydrophobic model peptide for studying water dynamics near nonpolar protein surfaces, and NAGA cannot substitute in experiments that probe solute-induced water network disruption [1].

Solvation Dynamics THz Spectroscopy Protein Hydration

mTOR-Signaling Inhibition: Biological Activity Not Shared by Short-Chain N-Acetyl Amino Acid Amides

N-acetylleucine amide selectively inhibits amino acid-mTOR signaling, causing G1 cell-cycle arrest in Jurkat human leukemia T cells through suppression of serum-induced p70 S6 kinase activation and p27 degradation [1]. This rapamycin-like effect is side-chain-dependent: the branched isobutyl (leucine) moiety is required for molecular recognition of the mTOR-regulatory apparatus, and the corresponding N-acetyl glycine, alanine, and valine amides have not been reported to exhibit this signaling activity [1]. While no head-to-head potency comparison against these congeners is published, the structural logic—leucine being a known physiological activator of mTORC1—supports the inference that the shorter-chain N-acetyl amides lack the pharmacophoric bulk to engage the same binding site [2].

Cell Signaling mTOR Pathway Cancer Biology

Chiral Chromatography: Defined L-Configuration Stereocenter Enables Enantiomeric Method Development

AC-Leu-NH2 possesses a single, well-defined L-configuration stereocenter (C-2, S-configuration) confirmed by optical rotation [α]²⁴D = −21 ± 1° (methanol) . The compound's moderate hydrophobicity (isobutyl side chain), absence of ionizable termini (acetylated N-terminus, amidated C-terminus), and dual-amide hydrogen-bonding functionality make it a structurally clean probe for optimizing chiral stationary phases and mobile phase conditions in HPLC and SFC . In contrast, the glycine analog NAGA is achiral and cannot serve in enantioselective method development, while alanine, valine, and isoleucine amides offer side chains with different steric and hydrophobic properties that shift retention and selectivity profiles . The compound thus fills a specific retention-space window (intermediate hydrophobicity, single chiral center) for which no other N-acetyl amino acid amide is an exact match .

Chiral Separation Method Development Analytical Chemistry

Validated Application Scenarios for AC-Leu-NH2 Based on Quantitative Differentiation Evidence


Thermodynamic Reference Standard for Calorimetric Instrument Validation and Molecular Simulation Force-Field Calibration

AC-Leu-NH2 is the optimal choice when a crystalline N-acetyl amino acid amide with the highest heat capacity (262.6 J·K⁻¹·mol⁻¹ at 298.15 K, exceeding all shorter-chain congeners) is needed to calibrate DSC or Tian-Calvet calorimeters for peptide-relevant temperature ranges (0–470 K) [1]. Its well-characterized thermodynamic functions (standard entropy 298.2 J·K⁻¹·mol⁻¹, Δ₀ᵀG°ₘ = −45.53 kJ·mol⁻¹) enable rigorous validation of computational force fields parameterized for hydrophobic branched residues [1].

Hydrophobic Hydration Model for Biophysical Studies of Protein–Water Interactions

NALA is the experimentally validated hydrophobic model peptide for THz and dielectric spectroscopy studies. Its distinct hydration signature—decreased absorption below 1.5 THz and cooperative hydration-shell formation at 0.75 M—contrasts sharply with the hydrophilic NAGA response, making it the indispensable probe for investigating how nonpolar side chains restructure water networks [2]. Neutron scattering experiments have isolated NALA solute–solute correlations in dilute aqueous solution, demonstrating microscopic, long-range hydration forces relevant to protein folding and ligand binding [3].

Chiral Chromatography Method Development Test Analyte

With a single L-configuration stereocenter ([α]²⁴D = −21 ± 1°), dual amide functionalities, and intermediate hydrophobicity, AC-Leu-NH2 serves as a well-behaved probe for developing and validating chiral stationary phases and mobile-phase gradients in HPLC and SFC . The compound fills a retention-space gap not covered by achiral NAGA or the structurally distinct alanine, valine, and isoleucine amides .

Small-Molecule Tool Compound for mTOR-Signaling Pathway Investigation

AC-Leu-NH2 inhibits amino-acid-dependent mTOR signaling in Jurkat T cells, phenocopying rapamycin's downstream effects (p70 S6K dephosphorylation, p27 stabilization, Rb dephosphorylation, G1 arrest) [4]. This side-chain-dependent activity is absent in N-acetyl glycine, alanine, and valine amides; procurement of any other N-acetyl amino acid amide would not yield the mTOR-modulatory biological readout required for these cell-signaling experiments [4].

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